molecular formula C13H18ClNO3 B8657229 5-(Tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride

5-(Tert-butylglycyl)-2-hydroxybenzaldehyde hydrochloride

Cat. No. B8657229
M. Wt: 271.74 g/mol
InChI Key: OEBULJXJRPCPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05011993

Procedure details

2-Chloro-1-[3-[[(1,1-dimethylethyl)imino]methyl]-4-hydroxyphenyl]ethanone (10 g) is suspended in 2-propanol (60 ml) with stirring at room temperature under an inert atmosphere. This slurry is treated with 1,1-dimethylethanamine (16.4 ml) and heated at reflux for 1 hour then treated with a mixture of 12M hydrochloric acid (13.0 ml) and 2-propanol (20 ml). The reaction mixture is allowed to cool to room temperature and stir for an additional 18 hours. Filtration of the reaction mixture affords (6.2 g) of 5-[[(1,1-dimethylethyl) amino]acetyl]-2-hydroxybenzaldehyde hydrochloride after washing with diethylether (50 ml) and drying in vacuo at 50°.
Name
2-Chloro-1-[3-[[(1,1-dimethylethyl)imino]methyl]-4-hydroxyphenyl]ethanone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([CH:12]=NC(C)(C)C)[CH:6]=1)=[O:4].[CH3:18][C:19]([CH3:22])([NH2:21])[CH3:20].Cl.CC([OH:27])C>>[ClH:1].[CH3:18][C:19]([NH:21][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([CH:6]=1)[CH:12]=[O:27])=[O:4])([CH3:22])[CH3:20] |f:4.5|

Inputs

Step One
Name
2-Chloro-1-[3-[[(1,1-dimethylethyl)imino]methyl]-4-hydroxyphenyl]ethanone
Quantity
10 g
Type
reactant
Smiles
ClCC(=O)C1=CC(=C(C=C1)O)C=NC(C)(C)C
Step Two
Name
Quantity
16.4 mL
Type
reactant
Smiles
CC(C)(N)C
Step Three
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
stir for an additional 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
Filtration of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(C)(C)NCC(=O)C=1C=CC(=C(C=O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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